![molecular formula C12H19NO B13215675 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13215675.png)
4-{[(3-Methylphenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-Methylphenyl)methyl]amino}butan-2-ol is an organic compound that belongs to the class of amines and alcohols It features a butanol backbone with a methylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-methylbenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the alcohol group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as crystallization or large-scale chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methylphenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[(3-Methylphenyl)methyl]amino}butan-2-one or 4-{[(3-Methylphenyl)methyl]amino}butanoic acid.
Reduction: Formation of 4-{[(3-Methylphenyl)methyl]amino}butane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[(3-Methylphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both amino and alcohol functional groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methylphenyl)amino]phenol: Shares a similar aromatic amine structure but differs in the position of the functional groups.
2-(4-Methylphenyl)butan-2-ol: Similar backbone but lacks the amino group.
4-Amino-3-methylphenol: Contains an amino group attached to a methylphenyl ring but differs in the overall structure.
Uniqueness
4-{[(3-Methylphenyl)methyl]amino}butan-2-ol is unique due to the presence of both an amino and an alcohol group on the butanol backbone, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-10-4-3-5-12(8-10)9-13-7-6-11(2)14/h3-5,8,11,13-14H,6-7,9H2,1-2H3 |
InChI Key |
FSHZRDWWCIGLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


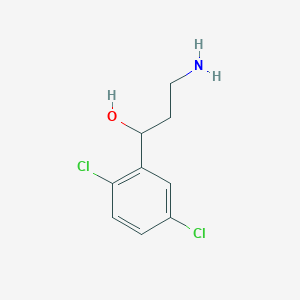

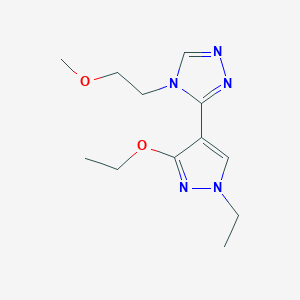
![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13215608.png)
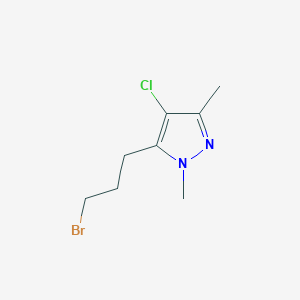
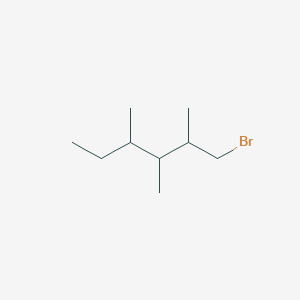
![2-{1-[(Pentan-3-yl)amino]ethyl}phenol](/img/structure/B13215635.png)
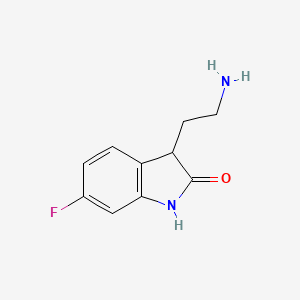
![5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one](/img/structure/B13215641.png)
![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13215644.png)
![(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13215649.png)



